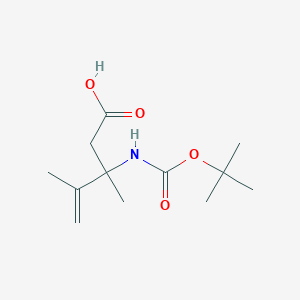
N-叔丁氧羰基-(+/-)-3-氨基-3,4-二甲基戊-4-烯酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
科学研究应用
N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid has several scientific research applications:
作用机制
Target of Action
It is known that boc-protected amino acids are commonly used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.
Mode of Action
The compound acts as a Boc-protected amino acid . The Boc group serves as a protective group for the amino function during peptide synthesis . It is stable towards most nucleophiles and bases, allowing for selective reactions to occur elsewhere on the molecule . The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its role in peptide synthesis . By protecting the amino function, it allows for the selective synthesis of complex peptides. The removal of the Boc group under acidic conditions then allows for further reactions to occur at the amino site .
Action Environment
The action of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid can be influenced by various environmental factors. For instance, the Boc group can be removed under acidic conditions . Therefore, the pH of the environment could influence the compound’s action, efficacy, and stability. Additionally, the compound’s action may also be influenced by the presence of other reactive species in the environment .
生化分析
Biochemical Properties
The role of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid in biochemical reactions primarily involves its function as a protecting group for amines . The Boc group protects amines by forming less reactive carbamates, thereby preventing unwanted side reactions during synthesis . The specific enzymes, proteins, and other biomolecules that N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid interacts with would depend on the specific biochemical pathway or reaction in which it is involved.
Cellular Effects
As a Boc-protected amine, its primary role is in the protection of amines during synthesis, rather than exerting direct effects on cells .
Molecular Mechanism
The molecular mechanism of action of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid involves its role as a protecting group for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group can be removed (deprotected) with acid, resulting in the release of the protected amine .
Temporal Effects in Laboratory Settings
The temporal effects of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid in laboratory settings would primarily involve the time required for the addition and removal of the Boc group. The reactions for the addition and removal of the Boc group can take place under room temperature conditions for 1–4 hours .
Metabolic Pathways
As a Boc-protected amine, it is primarily involved in synthetic reactions rather than metabolic pathways within an organism .
Transport and Distribution
As a Boc-protected amine, it is primarily used in the context of organic synthesis, rather than being transported or distributed within biological systems .
Subcellular Localization
As a Boc-protected amine, it is primarily used in the context of organic synthesis, rather than being localized within specific subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The amino acid precursor can be synthesized through various methods, including the alkylation of amino acids or the addition of functional groups to existing amino acid structures.
Industrial Production Methods
Industrial production of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance the efficiency and yield of the reaction . The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high purity and yield of the final product.
化学反应分析
Types of Reactions
N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, and chromium trioxide (CrO3).
Reducing agents: H2/Pd, H2/Ni, and sodium borohydride (NaBH4).
Nucleophiles: Organolithium (RLi), Grignard reagents (RMgX), and amines (RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
相似化合物的比较
Similar Compounds
N-Boc-protected amino acids: These compounds have similar protective groups and are used in peptide synthesis.
N-Cbz-protected amino acids: These compounds use a different protecting group (carbobenzyloxy) but serve similar purposes in organic synthesis.
N-Fmoc-protected amino acids: These compounds use the fluorenylmethyloxycarbonyl (Fmoc) group for protection and are commonly used in solid-phase peptide synthesis.
Uniqueness
N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid is unique due to its specific structure, which includes a double bond and two methyl groups on the pent-4-enoic acid backbone. This structure provides distinct reactivity and selectivity in chemical reactions, making it valuable for the synthesis of complex molecules and peptides .
属性
IUPAC Name |
3,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8(2)12(6,7-9(14)15)13-10(16)17-11(3,4)5/h1,7H2,2-6H3,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTBFGGYTUKLBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
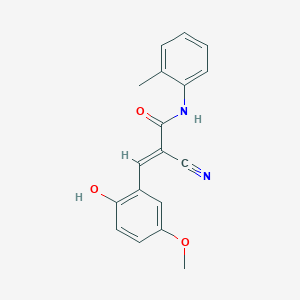
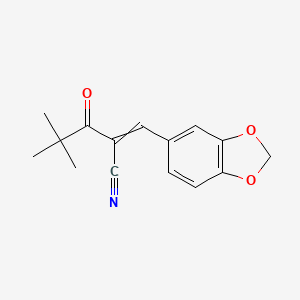
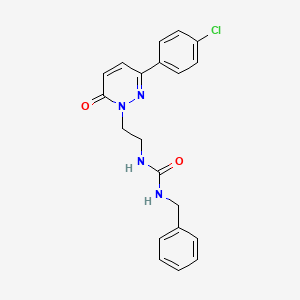
![N'-(3-chloro-2-methylphenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2426400.png)
![4-methyl-2-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2426403.png)
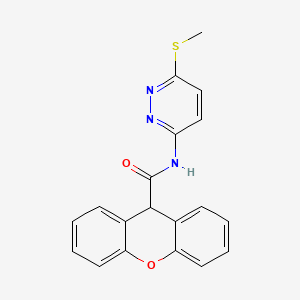
![3-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-furylmethyl)propanamide](/img/new.no-structure.jpg)
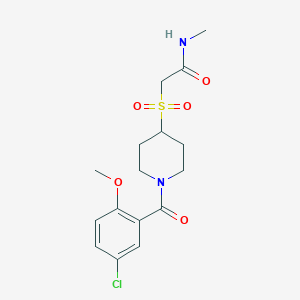
![3-Allyl-4-[(4-bromobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2426409.png)
![N-{acetamido[3-methoxy-4-(pentyloxy)phenyl]methyl}acetamide](/img/structure/B2426410.png)
![1-[3-(2-Methylpropanesulfonyl)piperidin-1-yl]-2-[4-(propan-2-yl)phenoxy]ethan-1-one](/img/structure/B2426411.png)
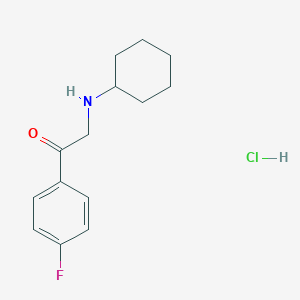
![N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2426413.png)
![1-(4-chlorophenyl)-5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2426414.png)
